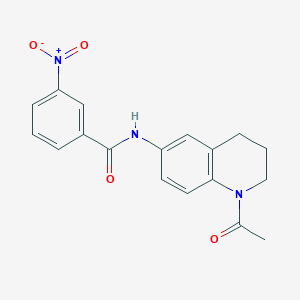

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

CAS No.: 941996-64-1

Cat. No.: VC7747588

Molecular Formula: C18H17N3O4

Molecular Weight: 339.351

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941996-64-1 |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.351 |

| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) |

| Standard InChI Key | IXRGVPNLRIPWAW-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, functionalized with an acetyl group at the nitrogen atom and a nitrobenzamide moiety attached to its structure. Such compounds are often synthesized for their potential biological or pharmacological activities.

Molecular Formula and Weight

Based on the name:

-

Molecular Formula: Likely .

-

Molecular Weight: Approximately 327.34 g/mol (calculated).

Pharmacological Significance

Compounds with similar structures are often investigated for:

-

Anticancer Activity: Nitrobenzamide derivatives are known to exhibit cytotoxic effects against cancer cells.

-

Anti-inflammatory Properties: Quinoline derivatives often target inflammatory pathways.

-

Antimicrobial Activity: Nitro groups contribute to antimicrobial efficacy.

Molecular Docking and Drug Design

The compound's structure suggests potential as a ligand in molecular docking studies targeting enzymes or receptors due to its aromaticity and functional groups.

General Synthetic Route

-

Quinoline Derivative Preparation: Starting from quinoline or tetrahydroquinoline precursors.

-

Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride.

-

Nitrobenzamide Coupling: Reaction with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine).

Reaction Conditions

-

Solvents: Dichloromethane (DCM), ethanol, or dimethylformamide (DMF).

-

Catalysts: Acidic or basic catalysts depending on the step.

Analytical Characterization

To confirm the structure and purity:

-

NMR Spectroscopy: and spectra to identify functional groups.

-

Mass Spectrometry (MS): To determine molecular weight.

-

Infrared Spectroscopy (IR): To detect characteristic bonds (e.g., C=O, NO2).

-

X-Ray Crystallography: For detailed structural confirmation.

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~327.34 g/mol |

| Appearance | Likely crystalline solid |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

| Melting Point | Estimated range: 150–200°C |

| Functional Groups | Acetyl, Nitro, Amide |

Research Outlook

Given its structural features:

-

Further Studies Needed:

-

Biological activity assays to explore anticancer, antimicrobial, or anti-inflammatory properties.

-

Toxicological evaluations for safety profiling.

-

-

Structure Optimization:

-

Modifications at the nitrobenzamide or acetyl group could enhance bioactivity or reduce toxicity.

-

If additional specific data about this compound becomes available from reliable sources, it would allow for a more detailed analysis of its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume